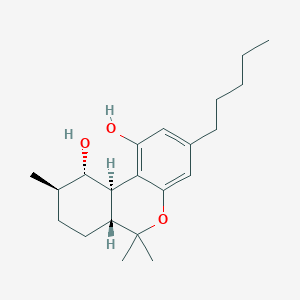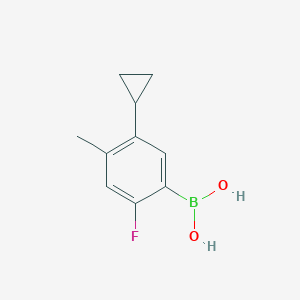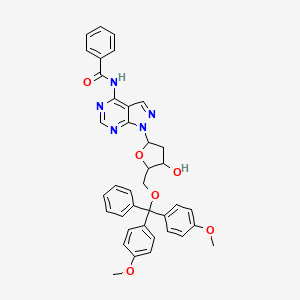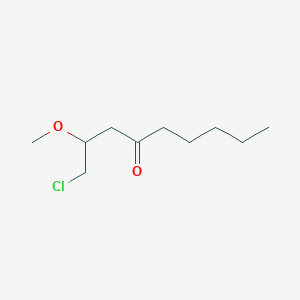
Chloroacetic acid, 3,4-dichlorophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloroacetic acid, 3,4-dichlorophenyl ester is an organic compound with the molecular formula C8H5Cl3O2. It is a derivative of chloroacetic acid and is characterized by the presence of a 3,4-dichlorophenyl group. This compound is used in various chemical synthesis processes and has applications in multiple fields, including medicine, agriculture, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of chloroacetic acid, 3,4-dichlorophenyl ester typically involves the esterification of chloroacetic acid with 3,4-dichlorophenol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of continuous flow reactors to maintain optimal reaction conditions. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester bond in this compound can be hydrolyzed to yield chloroacetic acid and 3,4-dichlorophenol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Hydrolysis is typically carried out in the presence of a strong acid or base under reflux conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Hydrolysis Products: The primary products of hydrolysis are chloroacetic acid and 3,4-dichlorophenol.
Aplicaciones Científicas De Investigación
Chloroacetic acid, 3,4-dichlorophenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme inhibition and protein modification.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of pesticides, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of chloroacetic acid, 3,4-dichlorophenyl ester involves its interaction with nucleophilic sites in biological molecules. The ester group can undergo hydrolysis, releasing chloroacetic acid, which can then react with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or protein modification. This mechanism is particularly relevant in the study of enzyme inhibitors and the development of pharmaceuticals.
Comparación Con Compuestos Similares
Chloroacetic Acid: A simpler derivative of acetic acid with a single chlorine atom.
3,4-Dichlorophenol: The phenolic counterpart of chloroacetic acid, 3,4-dichlorophenyl ester.
2,4-Dichlorophenoxyacetic Acid: A related compound used as a herbicide.
Comparison: this compound is unique due to the presence of both the chloroacetic acid moiety and the 3,4-dichlorophenyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Additionally, its ester linkage makes it more reactive in hydrolysis and substitution reactions, providing versatility in various applications.
Propiedades
Número CAS |
101580-93-2 |
|---|---|
Fórmula molecular |
C8H5Cl3O2 |
Peso molecular |
239.5 g/mol |
Nombre IUPAC |
(3,4-dichlorophenyl) 2-chloroacetate |
InChI |
InChI=1S/C8H5Cl3O2/c9-4-8(12)13-5-1-2-6(10)7(11)3-5/h1-3H,4H2 |
Clave InChI |
CNALHVZXVPTLGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(=O)CCl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B14078994.png)

![Methyl 4-[7-fluoro-2-(2-hydroxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079003.png)
![5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B14079005.png)

![1-(4-Fluorophenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079022.png)
![rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole,cis](/img/structure/B14079025.png)


![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B14079037.png)
![1-[3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1,2-oxazol-5-yl]ethanamine](/img/structure/B14079048.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079051.png)

